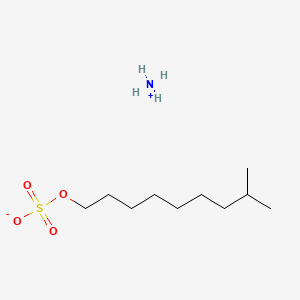

Ammonium isodecyl sulphate

Description

Ammonium isodecyl sulphate is an organic ammonium alkyl sulphate surfactant characterized by a branched decyl (C10) hydrocarbon chain attached to a sulphate group. These compounds share a common functional group (sulphate) but differ in alkyl chain length and branching, leading to variations in physical properties, applications, and safety profiles .

Properties

CAS No. |

85909-50-8 |

|---|---|

Molecular Formula |

C10H25NO4S |

Molecular Weight |

255.38 g/mol |

IUPAC Name |

azanium;8-methylnonyl sulfate |

InChI |

InChI=1S/C10H22O4S.H3N/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;/h10H,3-9H2,1-2H3,(H,11,12,13);1H3 |

InChI Key |

GNTPLJPFPFPCBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCOS(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium isodecyl sulphate can be synthesized through the reaction of isodecyl alcohol with sulfur trioxide, followed by neutralization with ammonium hydroxide. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the efficient formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where isodecyl alcohol is reacted with sulfur trioxide in a reactor. The resulting intermediate is then neutralized with ammonium hydroxide in a separate vessel. This method allows for large-scale production with consistent quality.

Chemical Reactions Analysis

Micellization Equilibrium

As a surfactant, ammonium isodecyl sulphate forms micelles in aqueous solutions through a dynamic equilibrium:

Key characteristics :

-

Critical Micelle Concentration (CMC) : The concentration at which micelles form.

-

Hydrophobic tail (C₁₀H₂₁) : Drives aggregation via van der Waals interactions.

-

Hydrophilic sulfate head (SO₄⁻) : Maintains solubility by interacting with water.

Mechanism of Action

The surfactant reduces surface tension by orienting at the oil-water interface:

-

Hydrophobic tails (C₁₀H₂₁) align with nonpolar substances.

-

Sulfate head (SO₄⁻) interacts with water, lowering interfacial tension.

This mechanism enables applications in detergents, emulsifiers, and cleaning agents.

Metabolic Degradation

In biological systems, this compound undergoes:

-

Beta/omega-oxidation : The alkyl chain is metabolized into shorter-chain acids.

-

Excretion : The ethoxysulfate moiety is excreted directly in urine or feces.

| Process | Key Features |

|---|---|

| Oxidation | Converts C₁₀H₂₁ chain into smaller acids |

| Excretion | Ethoxysulfate excreted without hydrolysis |

Stability and Reactions

Scientific Research Applications

Ammonium isodecyl sulphate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the preparation of emulsions.

Biology: The compound is employed in cell lysis buffers and protein extraction solutions due to its ability to disrupt cell membranes.

Medicine: It is investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.

Industry: this compound is used in the formulation of detergents, shampoos, and other personal care products.

Mechanism of Action

The mechanism of action of ammonium isodecyl sulphate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to penetrate and disrupt lipid membranes. This action is facilitated by the amphiphilic nature of the molecule, which has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. The hydrophobic tail interacts with lipid membranes, while the hydrophilic head remains in the aqueous phase, leading to the formation of micelles and the solubilization of hydrophobic substances.

Comparison with Similar Compounds

Structural and Molecular Differences

Key Observations :

Trends :

Key Observations :

Environmental and Regulatory Considerations

- Biodegradability : Linear alkyl sulphates (e.g., lauryl, octyl) are generally biodegradable, but branching (e.g., isodecyl) may slow degradation .

- Regulatory Status: Ammonium lauryl sulphate is regulated under multiple safety frameworks (e.g., ADG Code, HSNO) due to its irritancy . Isodecyl derivatives may require similar handling precautions.

Biological Activity

Ammonium isodecyl sulfate (AIS) is a surfactant that has garnered attention for its biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and implications for various applications.

- Chemical Structure : Ammonium isodecyl sulfate is an ammonium salt derived from isodecyl alcohol and sulfuric acid. Its molecular formula can be represented as .

- Solubility : It is soluble in water, which enhances its utility in various biological and industrial applications.

Mechanisms of Biological Activity

Ammonium isodecyl sulfate exhibits several biological activities through various mechanisms:

- Surfactant Properties : As a surfactant, AIS reduces surface tension, facilitating the interaction between biological membranes and other compounds. This property is crucial in drug delivery systems where enhanced permeability is desired.

- Cell Membrane Interaction : AIS can disrupt cellular membranes, leading to increased permeability. This action may enhance the uptake of therapeutic agents in target cells, making it a candidate for drug formulation.

- Antimicrobial Activity : Studies have indicated that ammonium-based surfactants, including AIS, possess antimicrobial properties. They can disrupt bacterial cell membranes, leading to cell lysis and death.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of AIS against various bacterial strains. The results demonstrated that AIS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5% to 2%, indicating its potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cell lines to assess the safety profile of AIS. The findings revealed that at concentrations below 1%, AIS exhibited minimal cytotoxic effects, suggesting a favorable safety margin for potential therapeutic applications.

Case Studies

- Drug Delivery Applications : In a recent case study, AIS was used as a carrier for anticancer drugs. The study showed enhanced cellular uptake and improved therapeutic efficacy compared to conventional delivery methods.

- Agricultural Use : Research has indicated that AIS can enhance the efficacy of herbicides by improving their penetration into plant tissues. This property could lead to reduced herbicide usage while maintaining effectiveness.

Table 1: Antimicrobial Activity of Ammonium Isodecyl Sulfate

| Bacterial Strain | MIC (%) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 1.0 | Membrane disruption |

| Escherichia coli | 0.5 | Membrane lysis |

| Pseudomonas aeruginosa | 2.0 | Cell wall interference |

Table 2: Cytotoxicity Profile of Ammonium Isodecyl Sulfate

| Concentration (%) | Cell Viability (%) | Observations |

|---|---|---|

| 0.1 | 95 | No significant toxicity |

| 0.5 | 90 | Mild cytotoxic effects |

| 1.0 | 75 | Moderate cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.